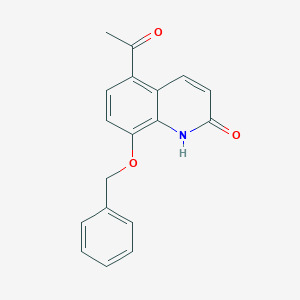
5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one
Descripción general
Descripción
5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one, also known as 5-AQO, is an organic compound that has been studied extensively for its various properties and applications. It is a member of the quinoline family of compounds and is derived from the quinoline nucleus. 5-AQO is a white solid at room temperature, and it is soluble in organic solvents such as ethanol and methanol. Its chemical formula is C15H13NO2.
Aplicaciones Científicas De Investigación
1. Anticancer and Antimicrobial Properties
A study by Bolakatti et al. (2020) discusses the synthesis of compounds related to 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one. These compounds showed significant anticancer activity, particularly against MCF-7 and WRL68 cancer cells. Additionally, certain compounds demonstrated notable in vitro antibacterial activity, especially against Gram-negative bacteria like E. coli. This suggests potential applications in developing anticancer and antimicrobial agents (Bolakatti et al., 2020).
2. Synthesis of Novel Quinoline Derivatives
Kim (1981) explored the use of 5H-benzoxazolo[3,2-a]quinolin-5-ones as synthons for creating novel quinoline derivatives. This research is significant in the field of organic chemistry for synthesizing complex molecules that may have various scientific applications, including pharmaceuticals (Kim, 1981).
3. Antioxidant and Cytotoxic Activities
Kumar et al. (2016) synthesized a series of compounds related to 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one. These compounds were evaluated for their antioxidant activity and in vitro cytotoxicity against Ehrlich Ascites Carcinoma cells. This research contributes to understanding the potential therapeutic applications of these compounds as antioxidants and anticancer agents (Kumar et al., 2016).
4. Anti-Inflammatory and Antimicrobial Effects
Another study by Kumar et al. (2014) synthesized isoxazoline incorporated 2-quinolones, including compounds similar to 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one. These compounds were evaluated for their antimicrobial and anti-inflammatory activities, indicating potential applications in treating infections and inflammation (Kumar et al., 2014).
Propiedades
IUPAC Name |
5-acetyl-8-phenylmethoxy-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-12(20)14-7-9-16(18-15(14)8-10-17(21)19-18)22-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYPGJMOODJFAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=CC(=O)NC2=C(C=C1)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80538654 | |
| Record name | 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80538654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one | |
CAS RN |
93609-84-8 | |
| Record name | 5-Acetyl-8-(phenylmethoxy)-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93609-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80538654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2(1H)-Quinolinone, 5-acetyl-8-(phenylmethoxy) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.853 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B122279.png)
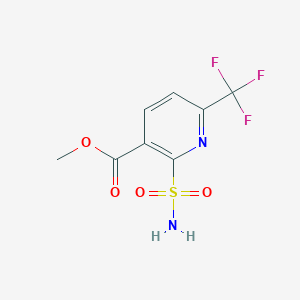
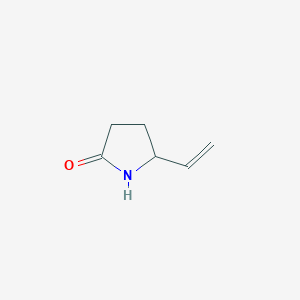
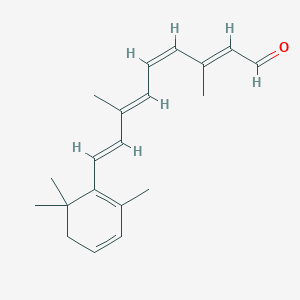
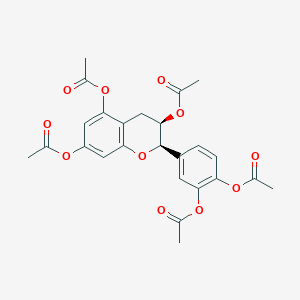
![2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene](/img/structure/B122299.png)


![1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B122306.png)



![4-[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile](/img/structure/B122330.png)
